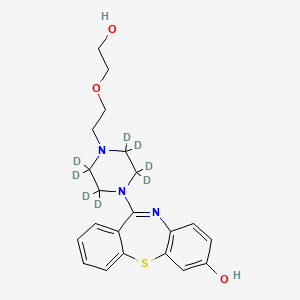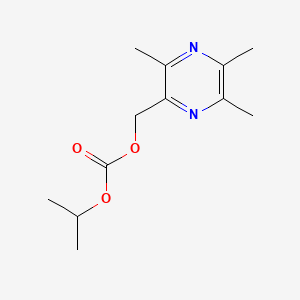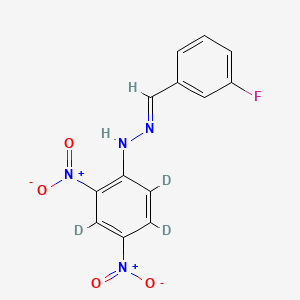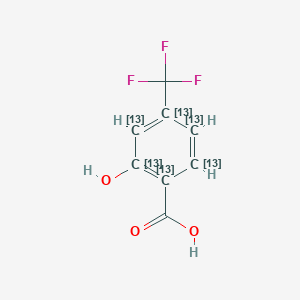![molecular formula C21H17F3N4O2S B12412782 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylidenimidazolidin-1-yl]-N-(Trideuteriomethyl)benzamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Cyanogruppe, eine Trifluormethylgruppe und einen Sulfanylidenimidazolidinon-Rest umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylidenimidazolidin-1-yl]-N-(Trideuteriomethyl)benzamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung der Grundstruktur des Imidazolidinons. Anschließend werden die Cyano- und Trifluormethylgruppen durch nucleophile Substitutionsreaktionen eingeführt. Der letzte Schritt beinhaltet die Einarbeitung der Trideuteriomethylgruppe durch eine Deuterium-Austauschreaktion unter spezifischen Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Verwendung von automatisierten Synthesegeräten umfassen, um Präzision und Reproduzierbarkeit zu gewährleisten. Der Prozess umfasst typischerweise die Verwendung von hochreinen Reagenzien und Lösungsmitteln sowie kontrollierte Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um Ausbeute und Reinheit zu optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylidenimidazolidin-1-yl]-N-(Trideuteriomethyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in ein Amin umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Trifluormethylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators verwendet.
Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können unter basischen Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylidenimidazolidin-1-yl]-N-(Trideuteriomethyl)benzamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen strukturellen Merkmale wird es als möglicher biochemischer Prüfstoff untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.
Industrie: Es wird bei der Entwicklung von fortschrittlichen Materialien und Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylidenimidazolidin-1-yl]-N-(Trideuteriomethyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Cyano- und Trifluormethylgruppen sind dafür bekannt, die Bindungsaffinität der Verbindung zu bestimmten Enzymen und Rezeptoren zu erhöhen und deren Aktivität zu modulieren. Der Sulfanylidenimidazolidinon-Rest kann auch eine Rolle bei der Stabilisierung der Wechselwirkung der Verbindung mit ihren Zielstrukturen spielen.
Wissenschaftliche Forschungsanwendungen
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups are known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The sulfanylideneimidazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Trifluormethyl)phenol: Teilt die Trifluormethylgruppe, fehlt aber die komplexe Imidazolidinon-Struktur.
Trifluortoluol: Enthält die Trifluormethylgruppe, unterscheidet sich aber deutlich in seiner Gesamtstruktur.
Einzigartigkeit
4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylidenimidazolidin-1-yl]-N-(Trideuteriomethyl)benzamid ist aufgrund seiner Kombination von funktionellen Gruppen und dem Vorhandensein von Deuterium einzigartig, was seine chemischen Eigenschaften und seine biologische Aktivität beeinflussen kann.
Eigenschaften
Molekularformel |
C21H17F3N4O2S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C21H17F3N4O2S/c1-20(2)18(30)27(15-9-6-13(11-25)16(10-15)21(22,23)24)19(31)28(20)14-7-4-12(5-8-14)17(29)26-3/h4-10H,1-3H3,(H,26,29)/i3D3 |
InChI-Schlüssel |
GOTJOTNPYGBVOP-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F |
Kanonische SMILES |
CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C(=O)NC)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


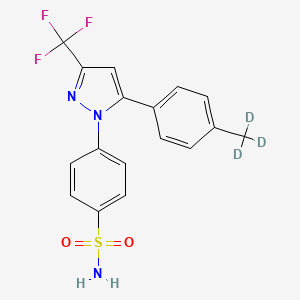
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
